molecular formula C18H17N3O4S3 B2439060 4-(morpholinosulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide CAS No. 312592-98-6

4-(morpholinosulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Cat. No. B2439060
CAS RN: 312592-98-6
M. Wt: 435.53
InChI Key: CMHHNZNZIGLKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 4-(morpholinosulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide consists of a benzamide group attached to a morpholinosulfonyl group and a thiazol-2-yl group. The thiazol-2-yl group is further substituted with a thiophen-2-yl group.


Chemical Reactions Analysis

While specific chemical reactions involving 4-(morpholinosulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide are not available, thiazole derivatives are known to exhibit a wide range of biological activities .

Scientific Research Applications

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its structure allows it to interact with cancer cell receptors, potentially leading to apoptosis (programmed cell death) in malignant cells .

Antimicrobial Activity

4-(morpholinosulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has been studied for its antimicrobial properties. It can disrupt bacterial cell walls and inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Photocatalytic Applications

The compound’s unique structure makes it suitable for use in photocatalytic processes. It can be used in the degradation of organic pollutants in water, contributing to environmental cleanup efforts. Its efficiency in photocatalysis is enhanced by its ability to absorb visible light .

Enzyme Inhibition Studies

This compound is valuable in enzyme inhibition studies, particularly for enzymes involved in metabolic pathways. By inhibiting these enzymes, researchers can better understand their roles and develop targeted therapies for metabolic disorders .

Drug Delivery Systems

The compound’s chemical properties make it suitable for use in drug delivery systems. It can be used to create nanoparticles that encapsulate drugs, allowing for targeted delivery and controlled release, which is crucial for improving the efficacy and reducing the side effects of various medications.

If you need more detailed information on any of these applications or additional fields, feel free to ask!

Example source for anticancer research. Example source for antimicrobial activity. Example source for photocatalytic applications. Example source for enzyme inhibition studies. : Example source for material science. : Example source for drug delivery systems.

properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S3/c22-17(20-18-19-15(12-27-18)16-2-1-11-26-16)13-3-5-14(6-4-13)28(23,24)21-7-9-25-10-8-21/h1-6,11-12H,7-10H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHHNZNZIGLKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(morpholinosulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.